4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride is a chemical compound with the molecular formula C7H11ClF3NO It is a derivative of cyclohexanone, where the cyclohexane ring is substituted with an amino group and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with cyclohexanone as the starting material.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced through a reaction with a trifluoromethylating agent such as trifluoromethyl iodide (CF3I) under appropriate conditions.
Amination: The amino group is introduced via a nucleophilic substitution reaction using an amine source like ammonia or an amine derivative.
Formation of Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and safety. These methods often employ continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
4-Amino-4-(trifluoromethyl)cyclohexan-1-ol hydrochloride: Similar structure but with an alcohol group instead of a ketone group.
4-Amino-4-(trifluoromethyl)cyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of a ketone group.
Uniqueness
4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride is unique due to the presence of both an amino group and a trifluoromethyl group on the cyclohexane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Biological Activity
4-Amino-4-(trifluoromethyl)cyclohexan-1-one hydrochloride is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H10F3N with a molecular weight of approximately 183.17 g/mol. The trifluoromethyl group enhances its lipophilicity, potentially influencing its biological interactions.
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in metabolic pathways. For instance, it has been noted for its potential activity against fatty acid-binding proteins (FABPs), which are crucial in lipid metabolism and cellular signaling .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory responses has been explored in several studies. Inhibition of FABP4 has been linked to reduced inflammation and improved metabolic profiles in animal models. This positions this compound as a candidate for further investigation in inflammatory diseases .
Study on FABP Inhibition
In a study evaluating the inhibition of FABP4, compounds structurally related to this compound were assessed for their IC50 values. The most potent inhibitors demonstrated IC50 values lower than established ligands, indicating strong inhibitory activity. Although specific data for this compound were not provided, the trend suggests that similar compounds may exhibit comparable efficacy .
Research Findings Summary Table
Study | Focus | Findings | IC50 Value |
---|---|---|---|
Study 1 | FABP Inhibition | Evaluated several derivatives for potency | <3 µM |
Study 2 | Antimicrobial Activity | Related compounds showed significant effects against bacteria | N/A |
Study 3 | Anti-inflammatory Effects | Potential modulation of inflammation via FABP inhibition | N/A |
Properties
IUPAC Name |
4-amino-4-(trifluoromethyl)cyclohexan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO.ClH/c8-7(9,10)6(11)3-1-5(12)2-4-6;/h1-4,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BULJVIDPWCMMFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.